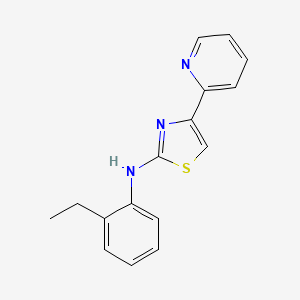

![molecular formula C22H34N4O3 B5668961 9-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668961.png)

9-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest belongs to the broader class of spiro compounds, specifically diazaspiro[5.5]undecane derivatives, which have garnered attention for their diverse pharmacological activities and applications in medicinal chemistry. This analysis focuses on the synthesis, molecular and chemical properties, excluding its applications, dosage, and side effects.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves Michael addition reactions, efficient cyclization processes, and other strategic organic transformations. For instance, Yang et al. described a divergent synthesis route for diazaspiro[5.5]undecane derivatives, highlighting the key steps involving Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, showcasing a methodology that could potentially be adapted for the synthesis of the compound (Yang et al., 2008).

Molecular Structure Analysis

Spiro compounds' molecular structure, particularly those containing the diazaspiro[5.5]undecane moiety, is characterized by their cyclic skeletons that incorporate nitrogen atoms. This structural feature contributes to the compound's unique chemical behaviors and physical properties. Zeng et al. provided insights into the crystal structure and thermodynamic properties of a related 1,5-dioxaspiro[5.5] derivative, offering a perspective on how these factors might be investigated for our compound of interest (Zeng et al., 2021).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives engage in a variety of chemical reactions, influenced by the functional groups attached to the spiro framework. These reactions can modify the compound's chemical properties, potentially enhancing its activity or altering its solubility. The work by Islam et al. on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives underscores the importance of base-promoted reactions for constructing spiro-heterocyclic structures (Islam et al., 2017).

Propiedades

IUPAC Name |

9-[4-(2-methylimidazol-1-yl)butanoyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O3/c1-18-23-10-14-24(18)11-2-5-20(27)25-12-8-22(9-13-25)7-6-21(28)26(17-22)16-19-4-3-15-29-19/h10,14,19H,2-9,11-13,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMUEZFULQKUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCC(=O)N2CCC3(CCC(=O)N(C3)CC4CCCO4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5668880.png)

![(3aS*,10aS*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5668891.png)

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5668898.png)

![N-{(3R*,4S*)-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5668912.png)

![4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)benzyl]morpholine](/img/structure/B5668916.png)

![9-[(1,3-benzodioxol-5-yloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5668928.png)

![N,N-dimethyl-2-[2-(5-methylpyridin-3-yl)phenoxy]ethanamine](/img/structure/B5668935.png)

![7-methoxy-N-methyl-N-[3-(methylthio)benzyl]chromane-3-carboxamide](/img/structure/B5668944.png)

![N-ethyl-3-(3-fluorophenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]propanamide](/img/structure/B5668983.png)

![6-methyl-3-(1-methyl-2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5668991.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5668997.png)